molecular formula C6H14N2O4S B14611757 2-Methylpropyl 2-(methanesulfonyl)hydrazine-1-carboxylate CAS No. 58358-66-0

2-Methylpropyl 2-(methanesulfonyl)hydrazine-1-carboxylate

Cat. No.: B14611757
CAS No.: 58358-66-0
M. Wt: 210.25 g/mol
InChI Key: FJPFVVNJYQRNHW-UHFFFAOYSA-N
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Description

2-Methylpropyl 2-(methanesulfonyl)hydrazine-1-carboxylate is an organic compound with a complex structure that includes a hydrazine functional group, a carboxylate ester, and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl 2-(methanesulfonyl)hydrazine-1-carboxylate typically involves the reaction of 2-methylpropyl hydrazine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl 2-(methanesulfonyl)hydrazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various hydrazine derivatives.

Scientific Research Applications

2-Methylpropyl 2-(methanesulfonyl)hydrazine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving hydrazine derivatives.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 2-Methylpropyl 2-(methanesulfonyl)hydrazine-1-carboxylate exerts its effects involves the interaction of the hydrazine functional group with various molecular targets. This can include the formation of covalent bonds with enzyme active sites or the modulation of receptor activity. The methanesulfonyl group can also participate in reactions that modify the chemical environment of the compound, influencing its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Isobutylhydrazine: Similar in structure but lacks the methanesulfonyl group.

    Methanesulfonylhydrazine: Contains the methanesulfonyl group but lacks the 2-methylpropyl ester.

    Hydrazine derivatives: Various hydrazine derivatives with different substituents can exhibit similar reactivity.

Uniqueness

The uniqueness of 2-Methylpropyl 2-(methanesulfonyl)hydrazine-1-carboxylate lies in its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the hydrazine and methanesulfonyl groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in research and industrial applications.

Properties

CAS No.

58358-66-0

Molecular Formula

C6H14N2O4S

Molecular Weight

210.25 g/mol

IUPAC Name

2-methylpropyl N-(methanesulfonamido)carbamate

InChI

InChI=1S/C6H14N2O4S/c1-5(2)4-12-6(9)7-8-13(3,10)11/h5,8H,4H2,1-3H3,(H,7,9)

InChI Key

FJPFVVNJYQRNHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)NNS(=O)(=O)C

Origin of Product

United States

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